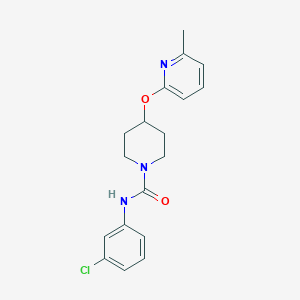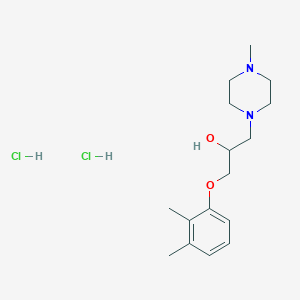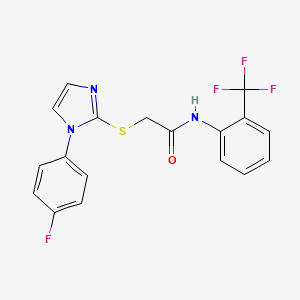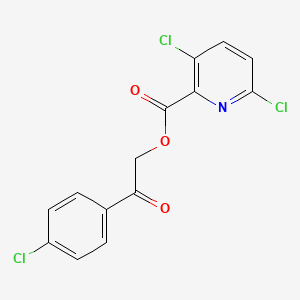![molecular formula C7H9BrN2OS B2367958 [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone CAS No. 2172959-32-7](/img/structure/B2367958.png)
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone is an organosulfur compound that features a bromopyridine moiety attached to an imino-dimethyl-oxo-lambda6-sulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2,5-dibromopyridine with S,S-dimethylsulfoximine in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is carried out under an inert atmosphere, often using microwave irradiation to facilitate the process .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfur atom in the oxo-lambda6-sulfane group can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfur-containing moiety.
Wissenschaftliche Forschungsanwendungen
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can facilitate binding to specific sites, while the sulfur-containing group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S-Methylsulfonimidoyl)methane: A related compound with a similar sulfur-containing group but lacking the bromopyridine moiety.
((5-Bromopyridin-3-yl)imino)dimethyl-l6-sulfanone: Another compound with a similar structure but different functional groups.
Uniqueness
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of both the bromopyridine and imino-dimethyl-oxo-lambda6-sulfane groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-12(2,11)10-7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXQUPUXKIUMSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC(=CN=C1)Br)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)
![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2367880.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2367883.png)
![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2367884.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)



![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2367896.png)
![5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2367897.png)

